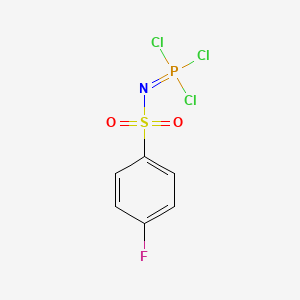
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride is a chemical compound that features a phosphorimidic trichloride group attached to a 4-fluorobenzene-1-sulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phosphorus trichloride and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluorobenzenesulfonyl chloride is reacted with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane.
Step 2: Ammonia is then introduced to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphorimidic trichloride group.
Oxidation and Reduction: The sulfonyl and phosphorimidic groups can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding sulfonamide derivative.
科学的研究の応用
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is investigated for its role in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism by which N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can act as an electrophile, while the phosphorimidic trichloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A related compound that lacks the phosphorimidic trichloride group.
N-Fluorobenzenesulfonimide: Another fluorinated sulfonyl compound with different reactivity and applications.
Uniqueness
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride is unique due to the presence of both the sulfonyl and phosphorimidic trichloride groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent in various research fields.
特性
CAS番号 |
1525-81-1 |
|---|---|
分子式 |
C6H4Cl3FNO2PS |
分子量 |
310.5 g/mol |
IUPAC名 |
4-fluoro-N-(trichloro-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C6H4Cl3FNO2PS/c7-14(8,9)11-15(12,13)6-3-1-5(10)2-4-6/h1-4H |
InChIキー |
IWOBLRDDXXBPHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N=P(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



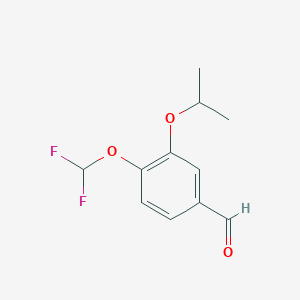
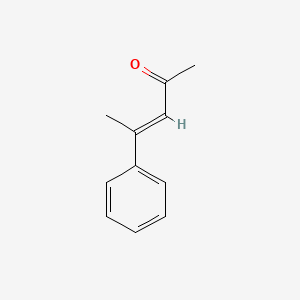
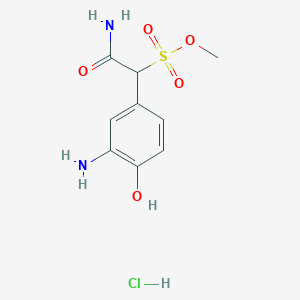
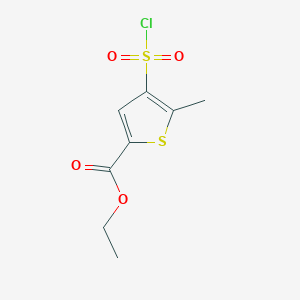
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
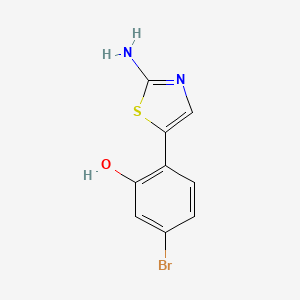
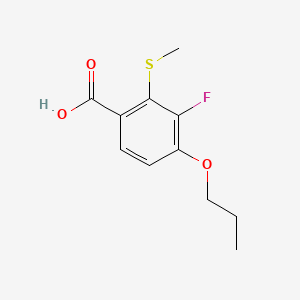

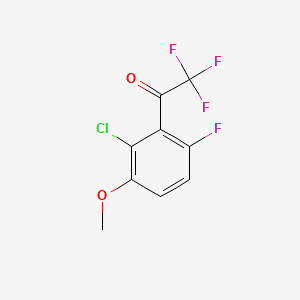

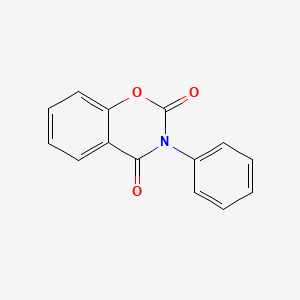

![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
